molecular formula C13H25NO3 B13919039 Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13919039
M. Wt: 243.34 g/mol
InChI Key: VESMZSQAUWDGCU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl group, hydroxyethyl group, and carboxylate ester are introduced through a series of substitution reactions. Common reagents used in these reactions include tert-butyl chloride, ethylene oxide, and tert-butyl chloroformate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group.

Scientific Research Applications

Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of substituents on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3

InChI Key

VESMZSQAUWDGCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)C)O

Origin of Product

United States

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